![molecular formula C8H10BNO2 B581018 3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol CAS No. 1093644-03-1](/img/structure/B581018.png)
3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol” is a type of organoboron compound. Organoboron compounds are recognized for their potent pharmacological activities, including anticancer potential . They are used in a wide range of applications in chemistry, energy research, materials science, and life sciences .
Synthesis Analysis
The synthesis of organoboron compounds like “3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol” often involves substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives . This process is efficient and can be used to synthesize a series of compounds .Molecular Structure Analysis
The molecular structure of “3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol” is characterized by the presence of a boron atom, which contributes to its unique electron deficiency and coordination property . This structure is key to its wide range of applications and its potential as a pharmaceutical agent .Chemical Reactions Analysis
Organoboron compounds like “3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol” are valuable building blocks in organic synthesis . They can undergo protodeboronation, a process that is not well developed but has been reported to be catalyzed in a radical approach .Scientific Research Applications
Inhibitor of Mycobacterium Tuberculosis Leucyl-tRNA Synthetase : This compound has been identified as a potent and specific inhibitor of the Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS). LeuRS is an enzyme vital for protein synthesis in bacteria, and its inhibition can lead to effective antibacterial activity, particularly against tuberculosis
.
Solid-State NMR Analysis : It has been the subject of solid-state nuclear magnetic resonance (NMR) analysis. Solid-state NMR is a powerful technique used to study the structure of crystalline and amorphous solids, providing insights into the molecular structure and properties of pharmaceutical compounds
.
Future Directions
The future of organoboron compounds like “3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol” looks promising. They are being explored for their potential as therapeutic agents, especially in the field of anticancer research . Further studies are needed to fully understand their mechanisms of action and to optimize their synthesis for pharmaceutical applications .
properties
IUPAC Name |
(1-hydroxy-3H-2,1-benzoxaborol-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO2/c10-5-8-6-3-1-2-4-7(6)9(11)12-8/h1-4,8,11H,5,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBFETVOAAGXSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=CC=CC=C2C(O1)CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Methyl-1-propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B580938.png)
![8-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B580939.png)

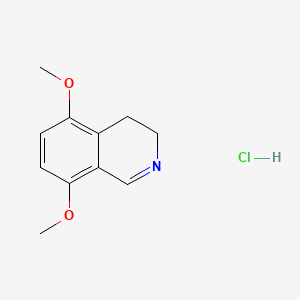
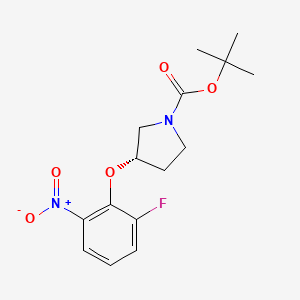
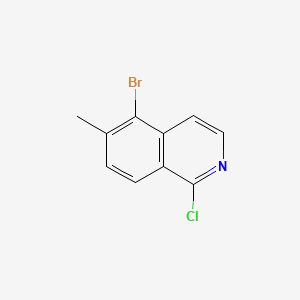
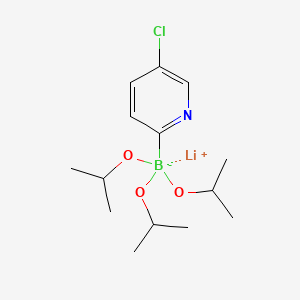
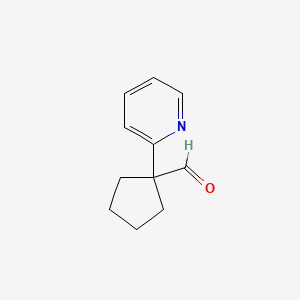
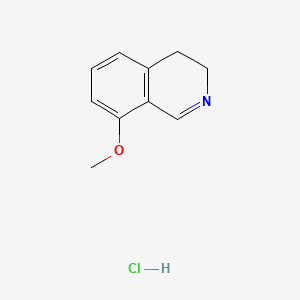
![tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B580953.png)
![5-Chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B580954.png)
